3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid
Description
The compound 3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid (molecular formula: C₁₇H₁₃N₃O₆S; molecular weight: 387.366 g/mol) features a thiazolidine-2,4-dione (TZD) core substituted with a 2-carboxyethyl group at position 3 and a benzoic acid moiety linked via an amino group at position 5 (Figure 1). The TZD scaffold is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, antidiabetic, and enzyme inhibitory properties .
Properties
Molecular Formula |
C13H12N2O6S |
|---|---|
Molecular Weight |
324.31 g/mol |
IUPAC Name |
3-[[3-(2-carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
InChI |
InChI=1S/C13H12N2O6S/c16-9(17)4-5-15-11(18)10(22-13(15)21)14-8-3-1-2-7(6-8)12(19)20/h1-3,6,10,14H,4-5H2,(H,16,17)(H,19,20) |
InChI Key |
YBCJKAKCJPPZAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2C(=O)N(C(=O)S2)CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of cysteine with an appropriate aldehyde, followed by cyclization. The benzoic acid moiety is then introduced through a coupling reaction, often using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of high-pressure liquid chromatography (HPLC) for purification and the implementation of automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: LiAlH4 or sodium borohydride (NaBH4) for reducing carboxylic acids to alcohols.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazolidine derivatives, including 3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid. The compound has shown promise in inhibiting the growth of various cancer cell lines.
-
Case Study: Prostate Cancer
A study demonstrated that derivatives of thiazolidine compounds exhibited cytotoxic effects against prostate cancer cells. The mechanisms involved may include apoptosis induction and cell cycle arrest . -
Case Study: Melanoma
Another investigation indicated that similar compounds could inhibit melanoma cell proliferation effectively. The results suggested that these compounds could serve as lead structures for developing new anticancer agents targeting specific pathways involved in tumor growth .
Synthesis and Derivatives
The synthesis of 3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid typically involves multi-step reactions starting from readily available thiazolidine precursors.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Coupling | Thiazolidine + Amino Acid | DMF, K₂CO₃ |
| 2 | Cyclization | Intermediate Products | Heat |
| 3 | Purification | Crystallization | Ethanol |
This synthetic route allows for the modification of the thiazolidine core to enhance biological activity.
In Vitro Studies
In vitro studies have been conducted to assess the efficacy of this compound against various cancer types. For example:
- Testing against leukemia cell lines showed a significant inhibition rate (over 70% in some cases) indicating its potential as a therapeutic agent .
In Vivo Studies
Preliminary in vivo studies are necessary to confirm the efficacy observed in vitro and to evaluate pharmacokinetics and toxicity profiles.
Mechanism of Action
The mechanism of action of 3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity by binding to the active site. This interaction can disrupt normal enzyme function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The TZD derivatives below share structural similarities but differ in substituents, leading to variations in physicochemical properties and bioactivity:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Nitrobenzyl () and trifluoromethyl () substituents enhance metabolic stability but reduce solubility. Carboxylic acid groups () improve solubility and enable ionic interactions.
- Bioactivity : Chlorophenyl () and thiosemicarbazone () derivatives show antimicrobial activity, while furyl-linked TZDs () target cosmetic applications.
Biological Activity
3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is a complex compound that incorporates a thiazolidinone moiety, which has been studied for its diverse biological activities. This article aims to synthesize current knowledge regarding the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The compound can be described by its IUPAC name and structural formula:
- IUPAC Name : 3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid
- Molecular Formula : C12H13N1O4S1
Biological Activity Overview
The biological activity of thiazolidinones and their derivatives has been widely studied. The specific compound in focus exhibits several pharmacological properties:
- Antioxidant Activity : Thiazolidinone derivatives are known for their ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
- Anticancer Properties : Research indicates that compounds with thiazolidinone structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is a significant factor in many chronic diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, indicating potential for use as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives often depends on their structural features. Key factors influencing activity include:
- Substituents on the thiazolidinone ring : Variations in the carboxyethyl group can enhance or diminish bioactivity.
- Position of functional groups : The placement of amino and carboxylic acid groups plays a critical role in the interaction with biological targets.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted by researchers focused on the anticancer properties of thiazolidinone derivatives, including our compound of interest. The results indicated that at concentrations of 50 µM, the compound induced apoptosis in MCF-7 breast cancer cells through activation of caspase pathways. The study highlighted the potential for further development into therapeutic agents for cancer treatment .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment assessing the anti-inflammatory effects of thiazolidinone compounds, it was found that administration of the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in LPS-stimulated macrophages. This suggests a mechanism by which the compound may exert protective effects against inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
